molecular formula C12H11F3N2O B5293817 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol CAS No. 6005-45-4

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

Cat. No.: B5293817
CAS No.: 6005-45-4
M. Wt: 256.22 g/mol
InChI Key: CMQDEGPVXPBAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol (molecular formula: C₁₂H₁₂F₃N₂O) consists of a phenol moiety linked to a partially saturated 1,4-diazepine ring. The diazepine ring is substituted with a trifluoromethyl (-CF₃) group at the 7-position, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)11-7-9(16-5-6-17-11)8-3-1-2-4-10(8)18/h1-4,7,17-18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQDEGPVXPBAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417315
Record name 2-[7-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6005-45-4
Record name 2-[7-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol typically involves the formation of the diazepine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclocondensation of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of methanesulfonic acid or other strong acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized phenol derivatives, reduced diazepine compounds, and various substituted trifluoromethyl derivatives .

Scientific Research Applications

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting or activating their functions. The diazepine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~268.25 g/mol (based on analogs in ).
  • Functional Groups: Phenolic -OH, trifluoromethyl (-CF₃), and a partially saturated seven-membered heterocycle (1,4-diazepine).
  • Spectral Data : Similar compounds show IR peaks for C=O (1729 cm⁻¹) , C=N (1613 cm⁻¹) , and P=O (1259 cm⁻¹) when phosphonate groups are present .

Condensation reactions of bis-enaminones with ethylenediamine to form 1,4-diazepine cores .

Phosphonylation at the 5-position of the diazepine ring, as seen in diethyl [7-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phosphonate (Yield: 72%) .

Comparison with Similar Compounds

Structural Analogues of 1,4-Diazepine Derivatives

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Diazepine Ring Substituents on Phenol Ring Key Functional Groups Molecular Formula Reference ID
2-[7-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol -CF₃ at 7-position -OH at 2-position -OH, -CF₃, 1,4-diazepine C₁₂H₁₂F₃N₂O
SC059 (Difluoromethyl analog) -CF₂H at 7-position -OH at 2-position -OH, -CF₂H, 1,4-diazepine C₁₂H₁₂F₂N₂O
SC060 (Methoxy-phenol analog) -CF₃ at 7-position -OCH₃ at 4-position -OCH₃, -CF₃, 1,4-diazepine C₁₃H₁₃F₃N₂O₂
4-Chloro-2-[2,3-dihydro-7-(3-pyridinyl)-1H-1,4-diazepin-5-yl]phenol Pyridinyl at 7-position -Cl at 4-position, -OH at 2-position -Cl, -OH, pyridinyl, 1,4-diazepine C₁₆H₁₄N₃OCl
7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine -CF₃ at 7-position, -CH₃ at 5-position None (no phenol) -CF₃, -CH₃, 1,4-diazepine C₈H₁₁F₃N₂

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Lipophilicity (LogP)* Stability Notes Yield (%)
2-[7-(Trifluoromethyl)-...]phenol Not reported High (due to -CF₃) Stable under anhydrous conditions ~70–75†
Diethyl [7-(2-oxo-2H-chromen-3-yl)-...]phosphonate 211–213 Moderate (LogP ~2.5) Sensitive to hydrolysis 72
SC060 (Methoxy-phenol analog) Not reported Higher than parent Enhanced solubility in polar solvents ~70†

*Estimated using fragment-based methods.
†Based on analogous syntheses in , and 7.

Key Observations:

Trifluoromethyl vs. Difluoromethyl :

  • The -CF₃ group in the target compound increases electron-withdrawing effects and metabolic stability compared to the -CF₂H group in SC059 .
  • Lipophilicity : -CF₃ (LogP +0.9) contributes more to hydrophobicity than -CF₂H (LogP +0.5) .

Phenol Ring Modifications: The -OCH₃ group in SC060 improves solubility in polar solvents (e.g., ethanol, DMSO) compared to the parent phenol .

Synthetic Challenges :

  • Phosphonylated analogs (e.g., ) require strict anhydrous conditions to prevent hydrolysis of the P=O bond .
  • Pyridinyl-substituted derivatives () involve multi-step coupling reactions, lowering yields (<60%) .

Biological Activity

The compound 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, including its pharmacological implications and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the condensation of appropriate precursors. For instance, the reaction of 2-thiophenoyltrifluoroacetone with ethylenediamine has been documented to yield related diazepine derivatives . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Pharmacological Properties

Research indicates that compounds containing the 1,4-diazepine structure exhibit a range of biological activities, including:

  • Antidepressant : Diazepine derivatives have been studied for their potential to modulate neurotransmitter systems involved in mood regulation.
  • Anticonvulsant : Some derivatives show efficacy in seizure models, suggesting potential use in epilepsy treatment.
  • Anti-inflammatory : Certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • GABA Receptors : Many diazepines act as positive allosteric modulators at GABA_A receptors, enhancing inhibitory neurotransmission.
  • Cholinergic System : Some studies suggest that related compounds may inhibit acetylcholinesterase (AChE), thus increasing acetylcholine levels and enhancing cholinergic signaling .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

In Vivo Studies

In vivo studies involving animal models have shown that derivatives of 1,4-diazepines can significantly reduce anxiety-like behaviors and improve cognitive functions. For instance:

  • A study demonstrated that administration of a related diazepine improved memory retention in scopolamine-induced amnesia models .

In Vitro Studies

In vitro assays have revealed that this compound exhibits potent inhibition against AChE with an IC50 value comparable to known inhibitors like donepezil .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntidepressantModulation of mood-related neurotransmitters
AnticonvulsantEfficacy in seizure models
Anti-inflammatoryInhibition of cytokine production
AChE InhibitionIC50 comparable to donepezil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.